(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles It is characterized by the presence of a cyclopropyl group attached to a pyridine ring, an isopropyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes in the industry.
Mechanism of Action
The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(6-Cyclopropylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the isopropyl group.
2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-oxazole: Lacks the dihydro component.
2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-5-methyl-oxazole: Contains a methyl group instead of a dihydro component.
Uniqueness
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4S)-2-(6-cyclopropylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-9(2)13-8-17-14(16-13)12-5-3-4-11(15-12)10-6-7-10/h3-5,9-10,13H,6-8H2,1-2H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVVAHSZBLOFY-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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